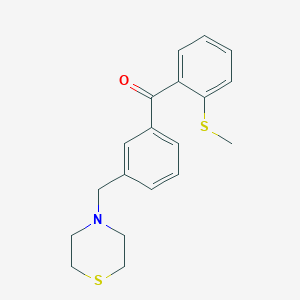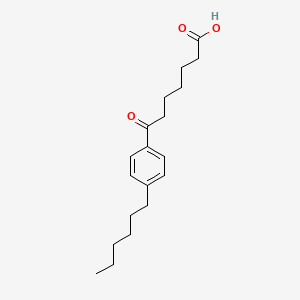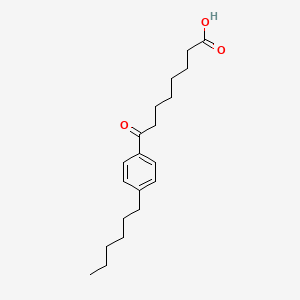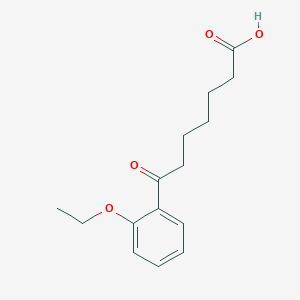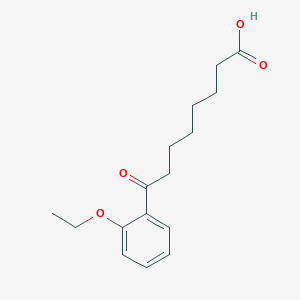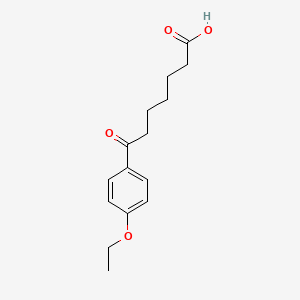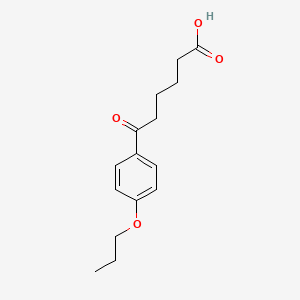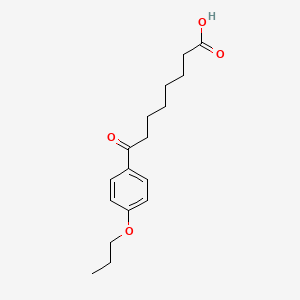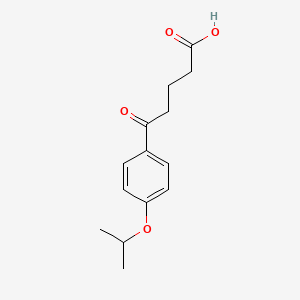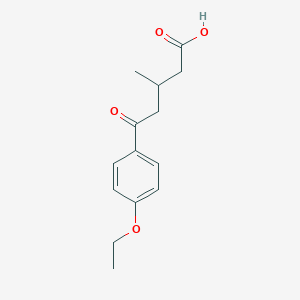
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Pro-Inflammatory Mediator Study
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), closely related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, is an important pro-inflammatory mediator. Research has shown that it stimulates the migration of eosinophils through the OXE receptor (OXE-R), a selective G-protein-coupled receptor. Various compounds, including those structurally similar to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, have been synthesized to study their interactions with the OXE-receptor and their influence on pro-inflammatory responses (Qiuji Ye et al., 2017).
Metabolic Signaling in Adipose Tissue
Compounds like 3-methyl-2-oxovaleric acid, related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, have been identified as metabolites in brown and beige adipose tissues. These tissues act as endocrine organs, influencing skeletal muscle and systemic energy expenditure. The presence and variations of these metabolites correlate with body mass index and have implications in metabolic disorders (Anna Whitehead et al., 2021).
Chemical Analysis and Quality Control
5-Chlorovaleroyl chloride (5-CVC), a chemical similar in structure to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, is used in pharmaceuticals and specialty chemicals. Understanding its impurities is crucial for quality control in chemical production. Studies involving compounds like 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid are essential for developing analytical methods to determine impurity profiles in related chemical compounds (L. Tang et al., 2010).
Metabolite Analysis in Fungi
In the study of fungi metabolism, compounds structurally related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, like 4-(3'-Acetyl-2',6'-dihydroxy-5'-methylphenyl)-4-hydroxy-2-methoxybutanoic acid, have been identified. These studies provide insights into the complex metabolite networks within various fungal species (M. Adeboya et al., 1995).
Biomedical Implications in Neutrophil Activation
Research on 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a compound related to 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, has revealed its role in activating human neutrophils. This activation mechanism is independent of the receptor for leukotriene B4 (LTB4), highlighting the compound's potential importance in immune response and inflammation studies (W. Powell et al., 1996).
Safety And Hazards
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-12-6-4-11(5-7-12)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOFZJRRRZNVRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)
